REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[Cl:13]>CN(C=O)C>[ClH:3].[Cl:3][CH2:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[Cl:13] |f:3.4|
|
Name
|
|
Quantity
|
0.714 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
OCC=1C=NC=CC1Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product was precipitated by addition of dry ether (100 ml)
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC=1C=NC=CC1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 813 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |